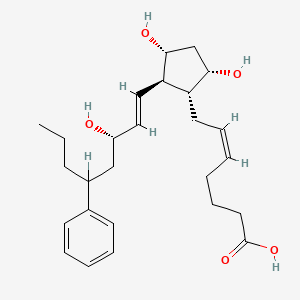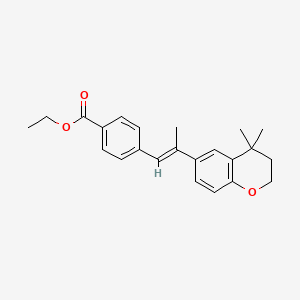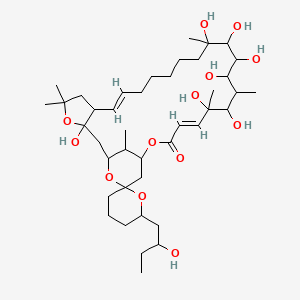
2,6-Pyridinophane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinophane is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tricyclic framework, which includes multiple oxygen and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 2,6-Pyridinophane involves several steps, typically starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reaction conditions to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
2,6-Pyridinophane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the tricyclic framework.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2,6-Pyridinophane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may involve multiple steps, including binding to the target, inducing conformational changes, and modulating downstream signaling pathways.
類似化合物との比較
Compared to other similar compounds, 2,6-Pyridinophane stands out due to its unique tricyclic structure and the presence of multiple oxygen and nitrogen atoms. Similar compounds may include other tricyclic molecules with different substituents or variations in the ring structure. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and physical properties.
特性
CAS番号 |
56446-41-4 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
2,5,11,14-tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene |
InChI |
InChI=1S/C14H14N2O4/c1-3-11-15-12(4-1)18-8-10-20-14-6-2-5-13(16-14)19-9-7-17-11/h1-6H,7-10H2 |
InChIキー |
CVPXBRPWSMRVGY-UHFFFAOYSA-N |
SMILES |
C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |
正規SMILES |
C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |
同義語 |
2,5,11,14-tetraoxa-19,20-diazatricyclo-(3.3.1.1)icosa-1(19),6,8,10(20),15,17-hexaene 2,6-pyridinophane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)


![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)






![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)


